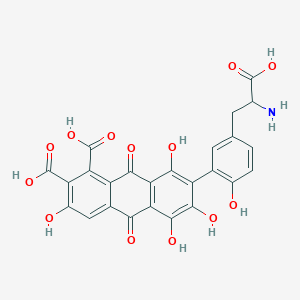
Laccaic acid C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Laccaic acid C is a tetrahydroxyanthraquinone that is that is 3,5,6,8-tetrahydroxy-9,10-anthraquinone substituted by two carboxy groups at positions 1 and 2 as well as a 5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl group at position 7. A minor component of LAC dye together with laccaic acids A, B and D It has a role as a dye and an animal metabolite. It is a polyphenol, a tetrahydroxyanthraquinone, a tricarboxylic acid and an alpha-amino acid.
Wissenschaftliche Forschungsanwendungen
Food Coloring Agent
Laccaic acid C is primarily recognized for its use as a natural food coloring agent. It is part of the lac dye, which has been utilized in the food industry due to its vibrant red color and safety profile. Recent studies have confirmed that lac dye, containing laccaic acids, does not exhibit mutagenic or clastogenic effects, making it a safe option for food applications .
Case Study: Nonclinical Safety Evaluation
A systematic evaluation of lac dye indicated that it has a no-observed-adverse-effect-level (NOAEL) of 500 mg/kg body weight in rats over a 90-day study period. This suggests that this compound can be safely incorporated into food products without adverse health effects .
Medicinal Applications
This compound possesses notable bioactive properties, including antioxidant and anti-inflammatory effects. Recent research has demonstrated its potential in addressing insulin resistance induced by high-fat diets. In a study involving C57BL/6J mice, treatment with this compound improved biochemical parameters and liver function by modulating epigenetic alterations associated with insulin resistance .
Antimicrobial Properties
This compound exhibits promising antimicrobial activity against various pathogens. Studies have shown that extracts containing laccaic acids can inhibit the growth of gram-positive and gram-negative bacteria as well as certain fungi.
Case Study: Antimicrobial Efficacy
In vitro experiments demonstrated that this compound could inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as high as 1000 µg/ml . Additionally, methylated derivatives of lac dye showed strong antifungal properties against pathogens like Alternaria solani and Curvularia lunata .
Textile Dyeing
The potential of this compound extends to the textile industry, where it serves as a natural dye alternative to synthetic dyes. Its application provides an eco-friendly option for coloring fabrics without the harmful effects associated with chemical dyes.
Research Insights
Recent studies have explored sustainable extraction methods for this compound using microwave-assisted techniques, which enhance the efficiency of dyeing processes while minimizing environmental impact . The use of natural mordants further improves the fastness properties of textiles dyed with this compound.
Summary of Findings
Eigenschaften
Molekularformel |
C25H17NO13 |
|---|---|
Molekulargewicht |
539.4 g/mol |
IUPAC-Name |
7-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C25H17NO13/c26-9(23(34)35)4-6-1-2-10(27)7(3-6)13-20(31)17-16(22(33)21(13)32)18(29)8-5-11(28)14(24(36)37)15(25(38)39)12(8)19(17)30/h1-3,5,9,27-28,31-33H,4,26H2,(H,34,35)(H,36,37)(H,38,39) |
InChI-Schlüssel |
VRXULZFQCGXCRV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















